molecular formula C11H16BClN2O2 B1431874 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid CAS No. 2225174-16-1

2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid

Cat. No.: B1431874
CAS No.: 2225174-16-1
M. Wt: 254.52 g/mol
InChI Key: GGGSWFYTTUHKNF-UHFFFAOYSA-N
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Description

2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 2-position and an N-methylpiperazine group at the 4-position. This structural design combines a halogen’s electron-withdrawing effects with the steric and electronic influence of the piperazine moiety, making it a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Its applications extend to pharmaceuticals, where boronic acids are critical in drug design due to their ability to interact with biological targets such as enzymes and receptors .

Properties

IUPAC Name

[2-chloro-4-(4-methylpiperazin-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BClN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8,16-17H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGSWFYTTUHKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCN(CC2)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid typically involves the reaction of 2-chloro-4-nitrophenylboronic acid with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenylboronic acids and their derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid is in the development of anticancer agents. Research has indicated that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, studies have shown that certain boronic acid derivatives can inhibit the activity of proteasomes, leading to increased apoptosis in cancer cells. This mechanism is particularly relevant in targeting cancers that are resistant to conventional therapies .

Targeting Kinases
Another notable application is in the inhibition of kinases, such as the epidermal growth factor receptor (EGFR). Compounds that incorporate piperazine moieties have demonstrated potent activity against mutated forms of EGFR, which are prevalent in non-small cell lung cancer. The introduction of 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid into drug design has shown promise in enhancing selectivity and potency against these mutant kinases .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid is crucial for optimizing its therapeutic potential. The presence of the piperazine ring significantly influences the compound's lipophilicity and binding affinity to target proteins. Recent studies have highlighted that modifications to the boronic acid group can enhance its inhibitory potency while maintaining favorable pharmacokinetic properties .

Case Study 1: Inhibition of NAPE-PLD

A study focused on the optimization of pyrimidine derivatives, including those related to 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid, demonstrated their potential as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a critical role in the biosynthesis of bioactive lipids involved in various physiological processes. The optimized compounds exhibited nanomolar potency and were effective in reducing anandamide levels in neuronal cells, suggesting their utility in studying lipid signaling pathways .

Case Study 2: Antiplasmodial Activity

Another application explored the antiplasmodial activity of boronic acid derivatives against Plasmodium falciparum, the causative agent of malaria. Compounds structurally related to 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid showed promising results with low cytotoxicity and high selectivity indices, indicating their potential as novel antimalarial agents .

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivityInhibits proteasome activity; induces apoptosis
Kinase InhibitionPotent against mutated EGFR; enhanced selectivity
NAPE-PLD InhibitionNanomolar potency; reduces anandamide levels
Antiplasmodial ActivityLow cytotoxicity; high selectivity index

Mechanism of Action

The mechanism of action of 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the target molecule. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Physicochemical Properties

The table below compares key properties of 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid with analogous compounds:

Compound Molecular Weight (g/mol) logP (Estimated) Reactivity in Suzuki Coupling Solubility in Polar Solvents Key Applications
Target Compound ~280 ~2.5 Moderate Low Pharmaceuticals, Catalysts
Phenylboronic acid 121.93 1.59 High High General cross-coupling
2-Chloro-4-(methoxycarbonyl)phenylboronic acid 214.41 ~1.8 Moderate Moderate Synthetic intermediates
2-Chloro-4-(trifluoromethyl)phenylboronic acid 248.38 ~2.8 High Low Specialty chemicals
Key Observations:
  • Molecular Weight and logP : The target compound’s N-methylpiperazine group increases molecular weight and lipophilicity (logP ~2.5), comparable to trifluoromethyl-substituted analogs (~2.8 logP) . This contrasts with phenylboronic acid (logP 1.59), which is more hydrophilic .
  • Reactivity : The bulky N-methylpiperazine group likely reduces reactivity in Suzuki couplings compared to phenylboronic acid or electron-deficient analogs like trifluoromethyl derivatives. However, its chlorine substituent may enhance oxidative addition with palladium catalysts .
  • Solubility: Lower solubility in polar solvents (e.g., water, ethanol) compared to phenylboronic acid, limiting its use in aqueous reaction systems .
N-Methylpiperazine vs. Methoxycarbonyl Groups
  • N-Methylpiperazine : Introduces basicity and hydrogen-bonding capability, making the compound suitable for targeting biological systems (e.g., enzyme inhibition). This aligns with studies where piperazine derivatives enhance binding to therapeutic targets .
  • Methoxycarbonyl : Electron-withdrawing but less basic, favoring use as a synthetic intermediate rather than a bioactive molecule .
Halogen vs. Trifluoromethyl Substitution
  • Chlorine : Moderately electron-withdrawing, balancing reactivity and stability in cross-coupling reactions.
  • Trifluoromethyl : Strong electron-withdrawing effect accelerates oxidative addition in Suzuki reactions but reduces solubility .

Case Studies in Catalysis and Biomedicine

Catalysis:
  • Phenylboronic acid achieves >90% yields in Suzuki couplings under optimized conditions (Pd catalysts, aqueous THF) . The target compound’s steric bulk may require longer reaction times or higher catalyst loadings.
  • In contrast, 2-chloro-4-(trifluoromethyl)phenylboronic acid exhibits high reactivity due to its electron-deficient aryl ring, enabling efficient coupling even with challenging substrates .
Biomedicine:
  • Boronic acids with polar groups (e.g., N-methylpiperazine) show enhanced interactions with proteins, as seen in studies of stilbene analogs binding to transthyretin (TTR) .
  • The target compound’s logP (~2.5) suggests improved membrane permeability compared to phenylboronic acid, aligning with requirements for boron neutron capture therapy (BNCT) agents .

Biological Activity

2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid is a boronic acid derivative with significant potential in medicinal chemistry and biological applications. Its structure includes a chloro group and a piperazine moiety, which contribute to its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

  • Molecular Formula: C11H16BClN2O2
  • Molecular Weight: 240.62 g/mol
  • CAS Number: 2225174-16-1

The presence of both the chloro and piperazine groups enhances the compound's versatility in organic synthesis and biological applications, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

The biological activity of 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The mechanism involves:

  • Binding to Targets: The compound can form non-covalent interactions (hydrogen bonding, hydrophobic interactions) with target proteins, modulating their activity.
  • Enzyme Inhibition: It has been explored for its potential as an enzyme inhibitor, particularly in pathways involving P2Y receptors, which are implicated in various inflammatory processes .
  • Antimicrobial Activity: Preliminary studies suggest that derivatives of phenylboronic acids exhibit inhibitory effects against β-lactamases, enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains .

1. Medicinal Chemistry

2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid is a valuable building block in the synthesis of biologically active compounds. It has been utilized in:

  • Developing selective P2Y receptor antagonists for treating pulmonary fibrosis .
  • Synthesizing novel inhibitors for class A and C β-lactamases, showing potential to restore antibiotic efficacy against resistant strains .

2. Drug Development

The compound's unique properties allow it to serve as a precursor for various therapeutic agents. For instance:

  • It has been part of research aimed at designing new classes of antibiotics that can bypass existing resistance mechanisms .
  • Studies have indicated its potential role in developing treatments for drug-resistant tuberculosis by targeting bacterial ATP synthase .

Case Study 1: P2Y Receptor Antagonists

A series of studies have investigated the use of 2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid derivatives as antagonists for the human P2Y2 receptor. These studies demonstrated that certain derivatives could effectively inhibit ATP-induced mucin secretion in bronchial epithelial cells, suggesting therapeutic applications in inflammatory lung diseases .

Case Study 2: Antibacterial Activity

Research on phenylboronic acid derivatives has shown promising results against class A carbapenemases (KPC-2 and GES-5). These studies utilized molecular docking and enzyme kinetics to evaluate the inhibitory profiles of these compounds against resistant bacterial strains, indicating that certain derivatives could enhance the effectiveness of existing antibiotics like meropenem .

Data Tables

PropertyValue
Molecular FormulaC11H16BClN2O2
Molecular Weight240.62 g/mol
CAS Number2225174-16-1
Key Biological ActivitiesEnzyme inhibition, receptor modulation
ApplicationDescription
Medicinal ChemistryBuilding block for drug synthesis
Antimicrobial ActivityInhibitor of β-lactamases
Drug DevelopmentPotential treatments for resistant infections

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid
Reactant of Route 2
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2-Chloro-4-(n-methylpiperazin-1-yl)phenylboronic acid

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